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Ocellatin-4

Cat. No.: B1578491
Attention: For research use only. Not for human or veterinary use.
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Description

Ocellatin-4 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial

sequence

GLLDFVTGVGKDIFAQLIKQI

Origin of Product

United States

Discovery and Initial Characterization of Ocellatin 4

Ocellatin-4 was first isolated and characterized from the skin secretion of the South American frog Leptodactylus ocellatus nih.gov. This discovery was significant as much of the research on amphibian skin peptides had historically focused on the Hylidae and Ranidae families, leaving the Leptodactylidae family comparatively unexplored nih.gov.

The initial characterization of this compound revealed it to be a cytolytic peptide with the amino acid sequence GLLDFVTGVGKDIFAQLIKQI-NH₂ nih.gov. Possessing a neutral charge at a pH of 7.0, it demonstrated notable biological activity. While many amphibian skin peptides are selective for microbial cells, this compound exhibited hemolytic activity against human erythrocytes, with a 50% hemolytic concentration (HC₅₀) of 14.3 μM nih.gov. Furthermore, it displayed antibacterial properties, with a minimum inhibitory concentration (MIC) of 64 μM against both Escherichia coli and Staphylococcus aureus nih.gov. This dual activity against both mammalian and bacterial cells underscores its potent membrane-disrupting capabilities. The neutral charge of this compound at physiological pH is thought to facilitate its interaction with the zwitterionic phospholipids that are common in mammalian plasma membranes nih.gov.

Table 1: Physicochemical and Biological Properties of this compound

Property Value Reference
Amino Acid Sequence GLLDFVTGVGKDIFAQLIKQI-NH₂ nih.gov
Source Leptodactylus ocellatus nih.gov
Charge (pH 7.0) Neutral nih.gov
Hemolytic Activity (HC₅₀) 14.3 μM nih.gov
Antibacterial Activity (MIC) 64 μM (E. coli, S. aureus) nih.gov

Ocellatin 4 As a Member of the Ocellatin Peptide Family

Ocellatin-4 belongs to the ocellatin family of antimicrobial peptides (AMPs), which are found exclusively within the skin secretions of frogs from the Leptodactylus genus nih.gov. The first members of this family, Ocellatin-1, -2, and -3, were also identified from Leptodactylus ocellatus nih.gov. To date, over 23 distinct ocellatin peptides have been described from 10 species of Leptodactylus nih.gov.

The ocellatin family is characterized by cationic and amphipathic α-helical structures, which are common features of many AMPs that interact with and disrupt microbial membranes biointerfaceresearch.comuniroma1.it. While sharing a familial resemblance, individual ocellatins exhibit variations in their amino acid sequences, which in turn influences their specific biological activities nih.gov. For instance, the net charge of ocellatin peptides can vary, impacting their antibacterial efficacy. In this compound, the presence of two lysine (B10760008) residues is balanced by two aspartate residues, resulting in its neutral charge and contributing to its antibacterial and non-hemolytic properties at certain concentrations biointerfaceresearch.com. The increased amphipathic nature of this compound is also linked to its antibacterial activity, likely through self-association in solution biointerfaceresearch.com.

**Table 2: Comparison of this compound with Other Ocellatins from *Leptodactylus ocellatus***

Peptide Name Amino Acid Sequence UNIPROT ID Active Against Reference
Ocellatin-1 GVVDILKGAGKDLLAHLVGKISEKV P83951 E. coli nih.govbiointerfaceresearch.com
Ocellatin-2 GVLDIFKDAAKQILAHAAEQI P83866 E. coli nih.govbiointerfaceresearch.com
Ocellatin-3 GVLDILKNAAKNILAHAAEQI P83867 E. coli nih.govbiointerfaceresearch.com
This compound GLLDFVTGVGKDIFAQLIKQI P85090 E. coli, S. aureus nih.govbiointerfaceresearch.com

Evolutionary and Ecological Significance of Amphibian Skin Peptides

The skin of an amphibian is a critical, multifunctional organ involved in respiration, osmoregulation, and defense mdpi.comnih.gov. The peptides secreted by granular glands in the dermis are a key component of this defense system, representing an evolutionary adaptation to the diverse environmental challenges faced by amphibians mdpi.com. These secretions contain a complex mixture of molecules, including biogenic amines and a vast array of peptides uol.deresearchgate.net.

The primary roles of these skin peptides are twofold: to deter predators and to protect against microbial infections nih.gov. The noxious or toxic nature of many of these peptides serves as a potent defense mechanism against predation nih.gov. From an ecological perspective, the antimicrobial activity of these peptides is crucial for survival in environments teeming with potential pathogens nih.gov. Amphibian skin is constantly exposed to a wide range of microorganisms, and these peptides provide a rapid, first line of innate immune defense researchgate.net.

Beyond direct defense, these peptides are also involved in other vital physiological processes. Evidence suggests that some amphibian skin peptides play a role in wound healing and protecting the skin from oxidative stress and UV irradiation mdpi.comnih.gov. This highlights the multifaceted evolutionary pressure that has shaped the composition and function of these secretions. The diversity of peptides within a single species and across different species reflects the specific ecological niches and the corresponding selective pressures they encounter nih.gov.

Research Gaps and the Broader Scientific Relevance of Ocellatin 4 Studies

General Mechanism of Action for Alpha-Helical Antimicrobial Peptides

Antimicrobial peptides (AMPs) are a diverse group of molecules that form a crucial part of the innate immune system in a wide range of organisms. embrapa.br A significant portion of these peptides, including the ocellatin family, adopt an alpha-helical secondary structure, which is fundamental to their antimicrobial function. biointerfaceresearch.comnih.gov These peptides are typically cationic, containing a net positive charge, and amphipathic, meaning they possess both hydrophobic and hydrophilic regions. biointerfaceresearch.commdpi.com This dual characteristic is critical for their interaction with and disruption of microbial membranes. biointerfaceresearch.com

The initial step in their mechanism of action involves electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. biointerfaceresearch.commdpi.comscispace.com This interaction concentrates the peptides on the microbial surface. Following this initial binding, the peptides insert into the lipid bilayer, a process driven by their amphipathic nature. researchgate.net This insertion can lead to membrane permeabilization and ultimately cell death through various proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models. biointerfaceresearch.com In the barrel-stave and toroidal pore models, the peptides aggregate to form pores that disrupt the membrane's integrity, leading to leakage of cellular contents. biointerfaceresearch.com In the carpet model, the peptides accumulate on the membrane surface, disrupting the lipid packing and causing micellization of the membrane at a critical concentration. biointerfaceresearch.com

Membrane Interaction and Permeabilization Dynamics of this compound

The interaction of this compound with cell membranes is a multifaceted process governed by electrostatic forces, the peptide's structural properties, and its ability to self-assemble.

The net charge of an antimicrobial peptide is a key determinant of its initial interaction with cell membranes. biointerfaceresearch.com this compound possesses a balanced charge, with two lysine (B10760008) residues being neutralized by two aspartate residues, which is thought to contribute to its antibacterial activity while maintaining low hemolytic (red blood cell-damaging) properties. biointerfaceresearch.com In contrast, peptides with a higher positive charge often exhibit greater electrostatic attraction to the anionic surfaces of bacterial membranes. csic.es This initial electrostatic interaction is a crucial step that brings the peptide into close proximity with the membrane, facilitating subsequent disruptive actions. scispace.com The difference in surface charge between bacterial membranes (anionic) and eukaryotic membranes (typically zwitterionic or neutral) provides a basis for the selective toxicity of many AMPs. embrapa.brucl.ac.uk However, an analogue of this compound with a higher positive charge demonstrated increased hemolytic activity, suggesting that a fine balance of charge is necessary for selective antimicrobial action. plos.org

The amphipathic nature of this compound, characterized by the spatial separation of hydrophobic and hydrophilic residues in its alpha-helical structure, is a primary driver of its membrane insertion and permeabilization capabilities. biointerfaceresearch.com A high degree of amphipathicity, often quantified by the hydrophobic moment, can enhance the peptide's ability to disrupt membranes. plos.org Increased amphipathicity in this compound is associated with a cascade of antibacterial activity. biointerfaceresearch.com The hydrophobic face of the helix preferentially interacts with the lipid core of the membrane, while the hydrophilic face can remain exposed to the aqueous environment or interact with the polar head groups of the lipids. researchgate.net This orientation facilitates the peptide's insertion into the membrane, leading to changes in membrane topology and the potential formation of pores or other defects that compromise the membrane's barrier function. ucl.ac.uk

The self-assembly of this compound on the membrane surface is a critical step in its disruptive mechanism. biointerfaceresearch.com Increased amphipathic values in this compound are linked to its tendency to self-associate in solution, which in turn enhances its antibacterial activity. biointerfaceresearch.com This self-assembly can lead to the formation of higher-order structures, such as oligomeric pores, that span the membrane. researchgate.net The aggregation of peptide monomers on the membrane surface can create localized stress and thinning of the bilayer, ultimately leading to its rupture. ucl.ac.uk This cooperative action of multiple peptide molecules is often more effective at causing membrane damage than the action of individual monomers. nih.gov

Exploration of Intracellular Targets and Non-Membranolytic Mechanisms

While membrane disruption is a primary mechanism of action for many AMPs, there is growing evidence that some, potentially including ocellatins, can translocate across the cell membrane without causing immediate lysis and interact with intracellular targets. nih.govscielo.brresearchgate.net These non-membranolytic mechanisms can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. researchgate.netnih.gov For some peptides, it is suggested that at low concentrations, they may act on intracellular targets, while at higher concentrations, they cause membrane damage. nih.gov Although direct evidence for this compound's specific intracellular targets is still emerging, the possibility of a dual-action mechanism, involving both membrane permeabilization and interference with internal cellular processes, remains an active area of investigation. nih.govscielo.br

Antibacterial Spectrum and Efficacy

Ocellatins as a family are noted for generally displaying activity against Gram-negative bacteria. researchgate.net Research has consistently shown that this compound and its analogues are effective against several clinically relevant Gram-negative species.

Escherichia coli : this compound has been reported to have a Minimum Inhibitory Concentration (MIC) of 64 µM against E. coli. nih.govresearchgate.net Numerous other ocellatin peptides, such as Ocellatin-PT8, have also demonstrated activity against this bacterium, with MICs ranging from 60 to 320 µM. conicet.gov.arresearchgate.net

Klebsiella pneumoniae : Various ocellatin peptides have shown inhibitory effects on K. pneumoniae. biointerfaceresearch.comconicet.gov.ar For instance, ocellatin-PT8 was active against K. pneumoniae with a MIC of 240 μM. conicet.gov.aracs.org A newly identified peptide, ocellatin-VT, inhibited the growth of a non-resistant K. pneumoniae strain by more than 95% at a concentration of 32 µM. mdpi.com

Acinetobacter baumannii : Ocellatin-VT demonstrated potent activity against A. baumannii, inhibiting its growth by over 95% at a concentration of 8 µM. researchgate.netmdpi.comresearchgate.net

The preference of many ocellatins for Gram-negative bacteria may be linked to the composition of their outer membrane, which contains negatively charged lipopolysaccharide (LPS) molecules that can facilitate interaction with the peptides. researchgate.net It has been suggested that a stabilized amphipathic structure is essential for activity against Gram-positive bacteria, but less so for Gram-negative species. mdpi.com

While many ocellatins are more potent against Gram-negative bacteria, some, including this compound, also exhibit activity against Gram-positive strains like Staphylococcus aureus. biointerfaceresearch.comscielo.brmdpi.com

Staphylococcus aureus : this compound was found to be active against S. aureus with a MIC value of 64 µM. nih.govresearchgate.net Other ocellatins, such as Ocellatin-PT7 and -PT8, are also active against this pathogen at a concentration of 240 μM. conicet.gov.arresearchgate.net In contrast, some related peptides, like ocellatin-VT, showed weaker activity, with inhibition greater than 50% only at a higher concentration of 128 µM. mdpi.com

A significant aspect of ocellatin research is their effectiveness against bacteria that have developed resistance to conventional antibiotics.

Ocellatin-VT was shown to be active against several antibiotic-resistant clinical isolates, causing growth inhibition of over 95% against K. pneumoniae KPC (carbapenemase-producing), multidrug-resistant (MDR) P. aeruginosa, and MDR A. baumannii at concentrations of 32 µM, 128 µM, and 8 µM, respectively. mdpi.com

Ocellatin-3N has demonstrated activity against an antibiotic-resistant strain of Klebsiella pneumoniae with a MIC between 31.25 and 62.5 μM. researchgate.net

Research on ocellatin-PT3 showed it had synergistic effects when combined with antibiotics like ciprofloxacin (B1669076) and ceftazidime (B193861) against multidrug-resistant isolates of P. aeruginosa. tandfonline.com

Antifungal Activities of Ocellatin Peptides

The antifungal properties of the ocellatin family have been explored, though the results vary between different peptides.

Ocellatin-F1 was reported to have pronounced activity against the fungal strain Candida lusitaniae. scielo.br

Ocellatin-LB1 showed activity against Candida albicans, but only at the highest tested concentrations. scielo.br

Conversely, another study mentioned that while ocellatin-F1 was active against bacteria, it showed no activity against the tested fungal strains, highlighting the specific nature of each peptide's activity spectrum. scielo.brscienceopen.com

Antiviral Properties and Mechanistic Insights (e.g., Rabies virus, conjugated forms)

The antiviral potential of ocellatins has been investigated, particularly in conjugated forms to enhance efficacy.

A study on ocellatin-F1 found that while the pure synthetic peptide had little detectable antiviral activity on its own, a synergistic effect was observed against the Rabies virus when combined with the alkaloid bufotenine (B1668041). researchgate.net Sub-effective doses of bufotenine added to synthetic ocellatin-F1 restored the antiviral effect. researchgate.net

This has led to further exploration of conjugating ocellatins to other molecules. For instance, to evaluate activity against the Rabies virus, Ocellatin-1 was conjugated with bufotenine. biointerfaceresearch.comnih.gov

Mechanistically, it was suggested that a tetrapeptide derived from ocellatin-F1, which aligns with a region of the virus's glycoprotein (B1211001) thought to be a cell ligand, was able to maintain the synergic antiviral activity, pointing to a potential mechanism of inhibiting viral entry into host cells. researchgate.net

Activity against Plant Pathogens (e.g., Xanthomonas citri)

Analogues of this compound have been evaluated as potential agents to control bacterial diseases in agriculture, demonstrating efficacy against significant plant pathogens. mdpi.complos.org

An this compound analogue showed bactericidal activity against Xanthomonas citri subsp. citri, the causative agent of citrus canker. plos.orgresearchgate.netembrapa.br

The effectiveness of this analogue was confirmed in planta, where it was able to control the growth of X. citri on the leaves of C. sinensis. plos.orgresearchgate.net

The this compound analogue demonstrated a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 32 μM against X. citri. plos.org

Compound Names Table

Peptide NameSource Organism (Genus)
This compoundLeptodactylus
Ocellatin-1Leptodactylus
Ocellatin-PT2Leptodactylus
Ocellatin-PT3Leptodactylus
Ocellatin-PT4Leptodactylus
Ocellatin-PT7Leptodactylus
Ocellatin-PT8Leptodactylus
Ocellatin-F1Leptodactylus
Ocellatin-LB1Leptodactylus
Ocellatin-VTLeptodactylus
Ocellatin-3NLeptodactylus
BufotenineRhinella (Anuran)
CiprofloxacinSynthetic
CeftazidimeSynthetic

Antimicrobial Activity Data Table

PeptideTarget OrganismStrain TypeActivity TypeConcentration / MIC
This compound Escherichia coliStandardAntibacterial64 µM
This compound Staphylococcus aureusStandardAntibacterial64 µM
This compound-analogue Xanthomonas citriPlant PathogenBactericidal32 µM
Ocellatin-VT Acinetobacter baumanniiMDRAntibacterial8 µM
Ocellatin-VT Escherichia coliStandardAntibacterial16 µM
Ocellatin-VT Klebsiella pneumoniaeStandardAntibacterial32 µM
Ocellatin-VT Klebsiella pneumoniaeKPCAntibacterial32 µM
Ocellatin-VT Pseudomonas aeruginosaMDRAntibacterial128 µM
Ocellatin-PT8 Escherichia coliStandardAntibacterial60-240 µM
Ocellatin-PT8 Staphylococcus aureusStandardAntibacterial240 µM
Ocellatin-PT8 Klebsiella pneumoniaeESBLAntibacterial240 µM
Ocellatin-F1 Candida lusitaniaeFungalAntifungal-
Ocellatin-F1 + Bufotenine Rabies virusVirusAntiviralSynergistic Effect

Antileishmanial Investigations and Parasite Membrane Interactions

This compound is a member of the ocellatin family of antimicrobial peptides (AMPs) that has been investigated for its potential activity against Leishmania parasites. Research into the broader ocellatin-PT group, which includes Ocellatin-PT4, has provided insights into the antileishmanial properties of these peptides. Studies have demonstrated that several ocellatin-PT peptides exhibit leishmanicidal activity. ipp.pt Specifically, Ocellatin-PT4 showed activity against the axenic amastigote stage of Leishmania infantum, the clinically relevant form of the parasite. conicet.gov.ar

The primary mechanism of action for ocellatin peptides against Leishmania is believed to be the disruption of the parasite's cell membrane. nih.govresearchgate.net This interaction is thought to be initiated by electrostatic forces between the cationic peptide and the negatively charged components of the parasite's membrane. ipp.ptnih.gov Following this initial binding, the peptide alters the membrane's integrity, leading to permeabilization. researchgate.net High-resolution microscopy studies on related ocellatin-PT peptides have confirmed the perturbation of the L. infantum promastigote membrane. conicet.gov.ar Spectrofluorimetric studies using other AMPs designed based on similar principles also suggest that membrane permeabilization is the probable mechanism of action against Leishmania (L.) amazonensis and L. (L.) infantum. researchgate.net

Investigations using mimetic membrane systems have shown that ocellatin-PT peptides have a greater affinity for lipid membranes designed to mimic those of Leishmania and bacteria compared to those mimicking mammalian cells. ipp.ptconicet.gov.arresearchgate.net This preferential binding is a key factor in their selective activity against the parasite. The structural features of ocellatins, particularly their ability to form an α-helical structure, are crucial for their leishmanicidal effects. ipp.pt While this compound itself has been primarily noted for its activity against the amastigote stage, the broader family of ocellatins demonstrates activity against both promastigote and amastigote forms of various Leishmania species. conicet.gov.arresearchgate.net

Table 1: Antileishmanial Activity of this compound and Related Peptides

Peptide Target Organism Life Stage Observed Effect
Ocellatin-PT4 Leishmania infantum Axenic Amastigote Active against this stage conicet.gov.ar
Ocellatin-PT6 Leishmania infantum Axenic Amastigote Active against this stage conicet.gov.ar
Ocellatin-PT Peptides (General) Leishmania infantum Promastigote Moderate activity (excluding Ocellatin-PT2) conicet.gov.ar

| Ocellatin-PT Peptides (General) | Leishmania infantum | Promastigote | Peptides PT1 and PT2 affected cellular morphology ipp.pt |

Differential Membrane Selectivity and Hemolytic Properties in Preclinical Models

A critical aspect of the preclinical profile of antimicrobial peptides is their selectivity towards microbial membranes over host cells, which is often assessed by their hemolytic activity against erythrocytes. The ocellatin family of peptides displays variable hemolytic properties. Ocellatins are generally recognized for their cell selectivity, being non-hemolytic to human cells at their effective antimicrobial concentrations. biointerfaceresearch.com

Specifically for this compound, some research suggests it is designed to be both antibacterial and non-hemolytic due to a charge balance in its amino acid sequence, where two lysine residues are neutralized by two aspartate residues. biointerfaceresearch.com However, other studies have reported conflicting results, with one indicating that this compound causes 50% hemolysis (HC50) at a concentration of 14.3 µM. mdpi.com This highlights the variability in experimental outcomes that can arise from different assay conditions or peptide synthesis batches.

Further studies on an analogue of this compound (KLLKFVTKVGKAIFKALIKAI) revealed high hemolytic activity. plos.orgembrapa.br This analogue, which has a higher positive charge, showed 88% hemolysis at a concentration of 25 µmol/L. embrapa.br Vesicle permeabilization assays confirmed that the this compound analogue had a higher affinity for erythrocyte-mimicking membranes compared to bacterial-mimicking membranes, which correlates with its high hemolytic potential. plos.orgembrapa.br In contrast, many other ocellatins, such as the ocellatin-PT peptides, demonstrated little to no hemolytic activity at their minimal inhibitory concentrations (MIC) against E. coli. conicet.gov.arresearchgate.net This differential selectivity is attributed to the physicochemical properties of the peptides, including their net charge, hydrophobicity, and amphipathicity, which govern their interactions with the distinct lipid compositions of microbial versus mammalian cell membranes. researchgate.netmdpi.com Mammalian membranes are typically zwitterionic, while microbial membranes are more negatively charged, providing a basis for the selective electrostatic attraction of cationic AMPs. biointerfaceresearch.com

Table 2: Hemolytic Activity of this compound and Related Peptides

Peptide Source/Type Concentration Hemolytic Activity (%) Cell Type
This compound L. latrans 14.3 µM 50% Human Erythrocytes mdpi.com
This compound Analogue Synthetic 25 µmol/L 88% Not specified embrapa.br
Ocellatin-PT Peptides (PT1-PT8) L. pustulatus At MIC for E. coli Little to no activity Human Erythrocytes conicet.gov.ar

| Ocellatin-F1 | L. labyrinthicus | Not specified | Stronger hemolytic activity than LB1/LB2 scienceopen.com | Rabbit Erythrocytes scienceopen.com |


Synthetic Chemistry and Analogue Development of Ocellatin 4

Structure-Activity Relationship (SAR) Studies of Ocellatin-4 and its Derivatives

Influence of Charge and Hydrophobicity on Efficacy and Selectivity

The biological activity of antimicrobial peptides (AMPs) like this compound is intricately linked to their physicochemical properties, primarily their net charge and hydrophobicity. biointerfaceresearch.commdpi.com These two factors are critical determinants of a peptide's ability to interact with and disrupt bacterial membranes while maintaining selectivity for microbial cells over host cells. biointerfaceresearch.comembrapa.br

The net charge of this compound and its analogues plays a crucial role in the initial electrostatic attraction to the negatively charged bacterial membranes. biointerfaceresearch.comnih.gov Most bacterial cell surfaces are rich in anionic components, which facilitates the binding of cationic peptides. nih.gov Structure-activity relationship (SAR) studies have demonstrated that increasing the net positive charge of ocellatin analogues often leads to enhanced antibacterial activity. nih.govresearchgate.net For instance, an this compound analogue with a net charge increased from +1 to +6 showed improved activity against plant pathogens. nih.gov This enhancement is attributed to a greater capacity to interfere with the microbial membranes. nih.govresearchgate.net Conversely, the presence of negatively charged residues, such as aspartate, can modulate this interaction. In the native this compound, two lysine (B10760008) residues are neutralized by two aspartate residues, contributing to its balance of being antibacterial yet non-hemolytic. biointerfaceresearch.com However, an excess of negative charges, as seen in some Ocellatin-PT peptides, can impede interaction with the bacterial membrane, resulting in decreased antibacterial efficacy. biointerfaceresearch.com

Hydrophobicity, the measure of a peptide's nonpolar character, is another pivotal factor for antimicrobial efficacy. biointerfaceresearch.com Optimal hydrophobicity is necessary for the peptide to partition into and disrupt the lipid bilayer of bacterial membranes. embrapa.br this compound is among the more hydrophobic ocellatins. nih.gov While increased hydrophobicity can correlate with stronger antimicrobial action, it can also lead to a loss of selectivity and increased toxicity towards host cells, such as erythrocytes (hemolytic activity). embrapa.brmdpi.com An this compound analogue with higher positive charge and likely increased hydrophobicity demonstrated potent bactericidal effects but also exhibited significant hemolytic activity. embrapa.br This highlights the delicate balance required; the peptide must be hydrophobic enough to interact with bacterial membranes but not so much that it indiscriminately disrupts mammalian cell membranes, which are typically less negatively charged and contain cholesterol that stabilizes the bilayer. embrapa.brmdpi.com

Table 1: Influence of Physicochemical Properties on the Activity of this compound and its Analogues

Peptide Net Charge Hydrophobicity (GRAVY) Key Modification Impact on Efficacy & Selectivity Reference
This compound +1 0.81 Native Peptide Antibacterial and non-hemolytic. biointerfaceresearch.comnih.gov
This compound analogue +6 - Increased positive charge Improved activity against plant pathogens. nih.gov
This compound-analogue Higher than native Higher than native Increased positive charge and hydrophobicity Potent bactericidal activity but also high hemolytic activity, indicating lower selectivity. embrapa.br
Ocellatin-PT peptides Variable Variable Extra negatively charged aspartate residue Decreased antibacterial efficacy due to repulsion from bacterial membrane. biointerfaceresearch.com
Ocellatin-F1 - High - Strong correlation between increased hydrophobicity and antimicrobial activity. researchgate.net

Exploration of Peptidomimetics and Non-Natural Amino Acid Incorporations

To overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and potential for toxicity, researchers have explored the development of peptidomimetics and the incorporation of non-natural amino acids in the this compound framework. biointerfaceresearch.comwikipedia.org Peptidomimetics are molecules that mimic the structure and function of peptides but have modified chemical structures to enhance properties like stability and biological activity. wikipedia.org

One common strategy to improve peptide stability is the incorporation of D-amino acids, which are the enantiomers of the naturally occurring L-amino acids. biointerfaceresearch.com Peptides containing D-amino acids are less susceptible to degradation by proteases, which are typically specific for L-amino acids. This modification can potentially increase the in vivo half-life of the peptide. It has been suggested that D-amino acid substitutions could also reduce hemolytic activity while simultaneously increasing antibacterial activity. biointerfaceresearch.com

The use of non-natural amino acids provides a powerful tool to fine-tune the physicochemical properties of this compound analogues. mdpi.comnih.gov These modifications can involve altering the peptide backbone or the amino acid side chains to create more stable or potent molecules. wikipedia.orgnih.gov For example, introducing non-natural amino acids can help to constrain the peptide's conformation, locking it into the bioactive α-helical structure that is crucial for its membrane-disrupting activity. biointerfaceresearch.com Strategies such as N-alkylation or the inclusion of bulky side chains can also hinder protease action. nih.gov

Furthermore, the concept of "stapled peptides" involves introducing a synthetic brace by creating a macrocycle between side chains, often using non-natural amino acids. wikipedia.org This technique can stabilize the α-helical conformation, which is essential for the activity of many antimicrobial peptides. While specific examples of stapled this compound are not extensively documented in the provided context, this approach represents a promising avenue for developing robust and effective this compound peptidomimetics. wikipedia.org The overarching goal of these synthetic modifications is to create analogues with improved therapeutic profiles, characterized by enhanced stability, greater selectivity for bacterial targets, and reduced toxicity towards host cells. biointerfaceresearch.comnih.gov

Advanced Research Methodologies in Ocellatin 4 Studies

High-Resolution Mass Spectrometry and De Novo Sequencing for Peptide Characterization

High-resolution mass spectrometry stands as a cornerstone technique for the precise characterization of novel peptides like ocellatins. This method allows for the accurate determination of molecular weight, a fundamental property for initial identification. conicet.gov.ar Coupled with tandem mass spectrometry (MS/MS), it facilitates de novo sequencing, a process of deducing the amino acid sequence of a peptide directly from its fragmentation pattern without prior knowledge of its genetic code. covalx.com

In the study of ocellatins isolated from the skin secretions of frogs, such as Leptodactylus pustulatus, this approach has been instrumental. conicet.gov.ar Researchers utilize techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) mass spectrometry to generate fragmentation spectra. researchgate.net The analysis of these spectra, often aided by specialized software, reveals the sequence of amino acids by identifying the mass differences between fragment ions (typically b- and y-ions). covalx.comlcms.cz This methodology was successfully employed to determine the primary structures of several ocellatin peptides, including those with high sequence similarity to Ocellatin-4. conicet.gov.armdpi.com The sequences obtained through de novo sequencing are often corroborated by cDNA cloning to ensure accuracy. conicet.gov.armdpi.com

Table 1: Application of Mass Spectrometry in Ocellatin Research

Technique Application Key Findings Reference(s)
HPLC-MS Isolation and identification Determination of primary structure of new ocellatins. conicet.gov.ar
MALDI-TOF/TOF MS De novo sequencing Elucidation of the amino acid sequence of Ocellatin-K1 fragments. researchgate.net

Circular Dichroism Spectroscopy for Conformational Analysis in Mimetic Systems

Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the secondary structure of peptides and proteins in various environments. unicamp.br This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. unicamp.br The resulting CD spectrum provides characteristic signatures for different secondary structures like α-helices, β-sheets, and random coils. unicamp.brmdpi.com

In this compound research, CD spectroscopy has been pivotal in understanding its conformational flexibility. Studies have shown that ocellatins, including related peptides, typically adopt a random coil conformation in aqueous solutions. mdpi.comresearchgate.net However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or dodecylphosphocholine (B1670865) (DPC) micelles, they undergo a significant conformational change to a predominantly α-helical structure. mdpi.comresearchgate.netnih.gov This is indicated by the characteristic CD spectra with negative minima around 208 and 222 nm and a positive maximum near 192 nm. mdpi.com This induced helicity is a common feature of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes. researchgate.netnih.gov

Table 2: Conformational States of Ocellatins as Determined by CD Spectroscopy

Environment Predominant Conformation Spectral Characteristics Reference(s)
Aqueous Solution Random Coil Negative band around 195 nm. mdpi.comresearchgate.net
TFE/Water Mixture α-Helix Two negative minima near 208 and 222 nm. mdpi.com
SDS Micelles (Anionic) α-Helix Two negative minima near 208 and 222 nm. mdpi.comnih.gov

Liposome (B1194612) Dye Release Assays for Membrane Permeabilization Assessment

To quantify the membrane-disrupting activity of peptides like this compound, liposome dye release assays are widely employed. nih.govscielo.br This method utilizes liposomes, which are artificial vesicles composed of a lipid bilayer, encapsulating a fluorescent dye such as calcein. scielo.br When the peptide interacts with and permeabilizes the liposome membrane, the encapsulated dye is released into the surrounding medium, leading to a measurable change in fluorescence. mdpi.com

These assays have demonstrated a direct correlation between the membrane-disrupting capacity of ocellatin peptides and their antimicrobial activity. nih.govresearchgate.net For instance, studies comparing different ocellatins have shown that peptides with stronger antimicrobial potential induce a higher percentage of dye release from liposomes. nih.govscielo.br The kinetics of dye release can also provide insights into the mechanism of permeabilization, distinguishing between graded release and an "all-or-none" mechanism where vesicles are either fully intact or completely lysed. mpg.de The choice of lipid composition for the liposomes (e.g., POPC) allows for the mimicking of specific bacterial or eukaryotic cell membranes. scielo.brresearchgate.net

Table 3: Membrane Permeabilization by Ocellatin Peptides in Liposome Assays

Peptide Liposome Composition Dye Release (%) Concentration Reference(s)
Ocellatin-F1 POPC (Calcein-loaded) 96% 6.28 µM scielo.br
Ocellatin-LB1 POPC (Calcein-loaded) 48.5% ~20 µM scielo.br

Atomic Force Microscopy (AFM) for Observing Cellular Morphological Changes

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surfaces at the nanoscale. mdpi.com In the context of this compound research, AFM is used to directly observe the morphological changes induced by the peptide on the surface of microbial cells. conicet.gov.ar This technique provides three-dimensional topographical images, enabling researchers to see the effects of peptide treatment, such as membrane disruption, pore formation, and cell lysis. mdpi.comresearchgate.net

Studies on related ocellatin peptides have utilized AFM to visualize their effects on bacteria like E. coli. conicet.gov.ar By comparing images of untreated bacteria with those treated with the peptide at its minimum inhibitory concentration (MIC), significant alterations in the cell envelope morphology become clearly visible. conicet.gov.ar These observations provide direct visual evidence of the membrane-targeting mechanism of action of these peptides. researchgate.net AFM can also be used to study the effects on eukaryotic cells, such as erythrocytes, to assess cytotoxicity. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) for Membrane Topology Determination

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the atomic-level structure and orientation of membrane-bound peptides. meihonglab.com Unlike solution NMR, solid-state NMR can be used to study molecules in a more biologically relevant environment, such as lipid bilayers. scirp.org By selectively labeling specific atoms within the peptide (e.g., with ¹⁵N or ²H), researchers can determine the peptide's tilt and pitch angles relative to the membrane normal. ufmg.brresearchgate.net

This methodology has been applied to ocellatin peptides to understand their membrane topology in detail. researchgate.netufmg.br For example, by reconstituting isotopically labeled ocellatins into oriented phospholipid bilayers and analyzing the resulting NMR spectra, scientists can elucidate how the peptide inserts into and orients within the membrane. ufmg.brresearchgate.net These studies have revealed that even subtle differences in the amino acid sequence can lead to significant changes in the peptide's topological flexibility and its interaction with the membrane. researchgate.net

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two key biophysical techniques used to quantify the binding interactions between molecules. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding kinetics (association and dissociation rates) and affinity of interactions in real-time. nih.govbio-rad.com In ocellatin research, SPR is used to study the binding of the peptide to immobilized lipid membranes that mimic bacterial or mammalian cell surfaces. researchgate.netnih.gov By flowing the peptide over the sensor chip, one can obtain a sensorgram that provides quantitative data on the binding constants (Kₐ and K₋). bio-rad.comemory.edu

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. nih.govharvard.edu This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). harvard.edumalvernpanalytical.com In the study of ocellatins, ITC experiments involving the titration of the peptide into a solution of lipid vesicles have been used to determine the thermodynamics of the peptide-membrane interaction. researchgate.netufmg.brmpg.de These data help to elucidate the driving forces behind the binding process, whether it is enthalpically or entropically driven. tainstruments.com

Computational and In Silico Approaches in Ocellatin Research

Computational and in silico methods play a crucial and complementary role in the study of ocellatins. These approaches are used to predict the structure, function, and interaction mechanisms of these peptides, guiding further experimental work. nih.govresearchgate.net

Techniques such as molecular modeling are used to generate three-dimensional structures of ocellatin peptides, often using known structures as templates. nih.gov In silico analyses can predict various physicochemical properties, including net charge, hydrophobicity, and amphipathic α-helical content, which are important for antimicrobial activity. nih.gov Furthermore, computational tools can predict the toxicity and hemolytic activity of these peptides. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to investigate the electronic structures of ocellatins, providing insights into their therapeutic potential. nih.gov Molecular dynamics simulations can also be employed to study the behavior of the peptide in a membrane environment over time, offering a dynamic view of its interaction and insertion process. researchgate.netufmg.br

Table 4: Compound Names Mentioned

Compound Name
This compound
Calcein
Trifluoroethanol (TFE)
Sodium dodecyl sulfate (SDS)
Dodecylphosphocholine (DPC)
Palmitoyloleoyl-phosphatidylcholine (POPC)
Ocellatin-F1
Ocellatin-LB1
Ocellatin-LB2
Ocellatin-K1

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. For antimicrobial peptides like this compound, MD simulations offer a window into their dynamic behavior and their interactions with bacterial membranes at an atomic level.

Detailed Research Findings:

While specific, in-depth MD simulation studies focusing exclusively on this compound are not extensively published, the methodologies are well-established within the study of the broader ocellatin family and other AMPs. These simulations are crucial for understanding the mechanisms of action that are difficult to observe experimentally.

A key aspect of this compound's function highlighted by computational analysis is its tendency for self-association. Increased amphipathic values in this compound are believed to promote its aggregation in solution, a characteristic that can contribute to a cascade of antibacterial activity biointerfaceresearch.com. MD simulations are the primary tool for investigating such phenomena. The general process involves building a model system that includes the peptide and a lipid bilayer mimicking a bacterial membrane. This system's trajectory is then simulated over time using force fields like CHARMM or GROMACS mdpi.comresearchgate.netdoi.org.

For instance, studies on the related Ocellatin-1 have employed a combination of molecular simulation and computational alanine (B10760859) scanning mutagenesis to pinpoint specific amino acid residues that are critical for its structural stability and therapeutic function researchgate.net. These simulations track changes in the peptide's secondary structure, its orientation relative to the membrane, and its insertion into the lipid core researchgate.net. Such studies reveal that peptides often remain on the membrane surface, sometimes slightly tilted, with specific residues anchoring into the bilayer tandfonline.com. The aggregation state, whether peptides act as monomers or form clusters, is also a key output of these simulations and is considered crucial for their membrane-disrupting activity nih.gov.

The typical parameters and setup for these simulations are summarized in the table below.

Simulation Parameter Typical Implementation Purpose
System Setup Peptide placed near a pre-equilibrated lipid bilayer (e.g., POPE/POPG) in a water box with ions.To model the peptide's approach and interaction with a bacterial membrane mimic doi.org.
Force Field CHARMM36, GROMACS, AMBER.To define the potential energy and forces governing the interactions between all atoms in the system mdpi.com.
Simulation Software GROMACS, NAMD, AMBER.To run the algorithms that calculate the trajectory of atoms over time based on the force field researchgate.net.
Simulation Time Nanoseconds (ns) to microseconds (µs).To observe biologically relevant events like peptide folding, binding, and initial membrane disruption tandfonline.com.
Analysis Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), secondary structure analysis, peptide orientation, membrane thickness, lipid order parameters.To quantify the peptide's stability, flexibility, conformational changes, and its effect on the membrane structure.

These computational experiments provide invaluable hypotheses about how this compound functions, guiding further experimental validation.

Predictive Modeling of Antimicrobial Activity

Predictive modeling, or in silico analysis, uses computational algorithms to forecast the biological activity of molecules like this compound based on their sequence and physicochemical properties. This approach accelerates the discovery and design of new AMPs by prioritizing promising candidates for synthesis and testing.

Detailed Research Findings:

A variety of in silico tools and databases are employed to predict the antimicrobial and hemolytic (toxicity to red blood cells) potential of ocellatins. These models are often built on quantitative structure-activity relationships (QSAR), which correlate a molecule's structural or chemical features with its biological function mdpi.com.

For this compound, a critical insight from such analyses is how its specific amino acid composition relates to its function. It has been noted that in this compound, two positively charged lysine (B10760008) residues are effectively neutralized by two negatively charged aspartate residues. This charge balance is thought to be a key reason why this compound is both antibacterial and non-hemolytic, a highly desirable trait for a therapeutic candidate biointerfaceresearch.com. In contrast, other ocellatins with a higher net positive charge may show greater potency but also higher toxicity biointerfaceresearch.com.

The predictive process often involves calculating various physicochemical descriptors from the peptide sequence. These descriptors are then used as input for machine learning models or other statistical algorithms to predict activity, such as the Minimum Inhibitory Concentration (MIC).

Physicochemical Descriptor Relevance to Antimicrobial Activity Prediction in Ocellatins
Net Charge Crucial for the initial electrostatic attraction to negatively charged bacterial membranes.The balanced charge of this compound (+2) is predicted to contribute to its low hemolytic activity biointerfaceresearch.com.
Hydrophobicity Important for insertion into the hydrophobic core of the lipid bilayer.An optimal level is needed; too high can lead to non-specific toxicity, too low can prevent membrane interaction biointerfaceresearch.com.
Amphipathicity/Hydrophobic Moment The spatial separation of hydrophobic and hydrophilic residues, often in an α-helical structure, is key for membrane disruption.High amphipathicity in this compound is linked to its self-association and antibacterial effect biointerfaceresearch.com.
Helicity The propensity to form an α-helix upon membrane interaction is a common feature of many AMPs.In silico tools predict a high theoretical α-helical content for many ocellatins, which is often confirmed by circular dichroism nih.gov.

Several software platforms are used for these predictions. For example, databases like CAMP R3 and DBAASP can predict antimicrobial probability, while tools like HAPPENN and HemoPred are used to estimate hemolytic activity mdpi.com. These predictions, while not a substitute for experimental validation, provide a rapid and cost-effective screening method. For instance, studies on newly identified ocellatins routinely use these in silico analyses to provide a first-pass assessment of their potential bioactivity nih.govdntb.gov.ua.

Phylogenetic Analysis of Ocellatin Family Peptides

Phylogenetic analysis traces the evolutionary relationships between related peptides like those in the ocellatin family. By comparing their amino acid sequences, researchers can infer how these peptides have evolved, diversified, and adapted over time. This provides a broader context for understanding the structure and function of a specific peptide like this compound.

Detailed Research Findings:

Ocellatin peptides are found exclusively within the Leptodactylus genus of frogs, making them a distinct family of AMPs nih.gov. Phylogenetic studies consistently show that ocellatins from the same or closely related species tend to group together, suggesting that the peptide-encoding genes duplicated and diverged after the speciation events that separated the different frogs embrapa.brconicet.gov.ar.

The standard methodology involves aligning the amino acid sequences of various ocellatins using software like ClustalW or Clustal Omega researchgate.netresearchgate.netebi.ac.uk. These alignments maximize sequence similarity by introducing gaps where necessary. Based on this alignment, a phylogenetic tree (or phylogram) is constructed, often using the neighbor-joining method, where the lengths of the branches represent the degree of evolutionary divergence conicet.gov.arresearchgate.net.

A cladogram analysis based on the primary sequences of antimicrobial peptides from Leptodactylus ocellatus showed a separation into two groups: one that secretes ocellatins-1 to -4, and another that produces ocellatins-5 and -6 embrapa.br. This indicates a closer evolutionary relationship among the first group, to which this compound belongs.

Despite the structural similarities, analysis reveals that the evolutionary pressure to conserve the entire amino acid sequence has been relatively weak. However, certain residues are highly conserved, such as an aspartic acid (Asp) at position 4, which is invariant across nearly all ocellatins studied nih.gov. Other positions show more variability, with substitutions that can significantly alter physicochemical properties like charge and hydrophobicity, leading to the diverse bioactivities seen across the family nih.gov.

The table below provides a simplified look at the sequence similarity between this compound and other ocellatins isolated from the same species, Leptodactylus ocellatus (now L. latrans).

Peptide Amino Acid Sequence Length
Ocellatin-1 GVIDILKDAAKGVVSNVAS-NH219
Ocellatin-2 GLLDILKNAAKGVLSTVAS-NH219
Ocellatin-3 GLLDVLKNLAKGVITSLAS-NH219
This compound GLLDVLKDVAKGVLSSLAS-NH219
Ocellatin-5 GFVDSLKNAAKGVLSKVAS-NH219
Ocellatin-6 GLLDSLKNAAKGVLSKVAS-NH219

This analysis highlights that while this compound shares a common ancestral framework with its counterparts, unique substitutions define its specific properties and biological role.

Future Research Perspectives and Challenges for Ocellatin 4

Elucidating Novel Biological Targets Beyond Cellular Membranes

While the primary mechanism of action for many antimicrobial peptides (AMPs), including ocellatins, is the disruption of cellular membranes, emerging research suggests that their biological activities may not be limited to this function alone. A significant future direction for Ocellatin-4 research is the identification and characterization of intracellular targets. Some AMPs are known to translocate across the cell membrane and interact with intracellular components, such as nucleic acids and enzymes, or even interfere with protein synthesis by binding to ribosomes. nih.gov Investigating these alternative mechanisms is crucial for a comprehensive understanding of this compound's full therapeutic potential.

Recent studies on other AMPs have revealed their ability to modulate host immune responses, including promoting epithelial cell proliferation, enhancing wound healing, and regulating the secretion of cytokines and chemokines. nih.gov It is plausible that this compound possesses similar immunomodulatory properties. Future research should explore whether this compound can influence inflammatory pathways or other aspects of the innate immune system, which could open up new therapeutic avenues beyond its direct antimicrobial effects. Furthermore, some peptides with specific sequences can target particular receptors or essential components of the bacterial membrane, moving beyond simple electrostatic interactions. nih.gov

Investigating Synergistic Activities with Other Secreted Molecules or Antimicrobial Agents

The in-vivo environment of frog skin, where ocellatins naturally occur, is a complex mixture of various secreted molecules. It has been hypothesized that the observed low in-vitro antimicrobial activity of some ocellatins could be due to the absence of these other molecules that may act synergistically. conicet.gov.arresearchgate.net Future research should investigate the potential synergistic effects of this compound with other peptides present in frog skin secretions.

A promising area of investigation is the combination of this compound with conventional antibiotics. frontiersin.org This approach could enhance the efficacy of existing drugs, potentially resensitizing resistant bacterial strains and reducing the required therapeutic doses, thereby minimizing side effects. For instance, some antimicrobial peptides facilitate the entry of other antibiotics into bacterial cells by permeabilizing the membrane. frontiersin.org Studies on ocellatin-PT3 have already shown synergistic effects with ciprofloxacin (B1669076) and ceftazidime (B193861) against multidrug-resistant Pseudomonas aeruginosa. nih.govresearchgate.net Similar investigations with this compound could reveal valuable combination therapies. The table below outlines potential synergistic combinations to be explored.

This compound Combined WithPotential Target PathogenRationale for Synergy
Other Frog Skin Peptides Broad-spectrum bacteriaMimicking the natural defense system of the frog, potentially leading to enhanced antimicrobial activity. conicet.gov.arresearchgate.net
Beta-lactam Antibiotics Gram-positive and Gram-negative bacteriaThis compound may disrupt the bacterial membrane, allowing beta-lactams to more effectively reach their penicillin-binding protein targets. frontiersin.org
Fluoroquinolones Broad-spectrum bacteriaIncreased membrane permeability by this compound could enhance the intracellular concentration of fluoroquinolones, which target DNA gyrase. frontiersin.org
Aminoglycosides Primarily Gram-negative bacteriaThis compound could facilitate the transport of aminoglycosides across the outer and inner bacterial membranes to reach their ribosomal targets.

Advanced Strategies for Peptide Stability and Delivery in Biological Systems

A significant hurdle for the therapeutic application of peptides like this compound is their inherent instability and rapid degradation by proteases in biological systems. nih.govtandfonline.com To overcome these challenges, various strategies can be employed to enhance peptide stability and improve their delivery to target sites.

One common approach is the modification of the peptide structure. This can include:

Amino Acid Substitution: Replacing standard L-amino acids with their D-enantiomers can render the peptide resistant to proteolytic enzymes. nih.gov

Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect the peptide from exopeptidases. nih.gov

Cyclization: Creating a cyclic version of the peptide can significantly increase its stability by making it less susceptible to enzymatic degradation. nih.govtandfonline.com

Furthermore, advanced delivery systems can protect the peptide from degradation and facilitate its transport to the site of action. These include encapsulation in nanoparticles or liposomes, and the use of hydrogels for sustained release. nih.gov The development of cell-penetrating peptides (CPPs) as delivery vectors is another promising avenue, as they can transport bioactive molecules across cell membranes. nih.govnih.gov

Development of High-Throughput Screening Platforms for this compound Analogs

To optimize the therapeutic properties of this compound, the synthesis and screening of a large number of its analogs are necessary. High-throughput screening (HTS) platforms are essential for efficiently evaluating the antimicrobial activity, toxicity, and stability of these analogs. nih.govresearchgate.net These platforms enable the rapid identification of candidates with improved characteristics.

HTS methods can be adapted to screen for various properties, including:

Antimicrobial activity against a panel of clinically relevant pathogens.

Hemolytic activity to assess toxicity against red blood cells.

Cytotoxicity against mammalian cell lines to determine selectivity.

Stability in the presence of proteases.

The data generated from HTS can then be used to establish structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective this compound analogs. nih.gov The development of such platforms will significantly accelerate the drug discovery process for ocellatin-based therapeutics. researchgate.netplos.org

Application of Machine Learning and Big Data in Ocellatin Design and Target Identification

The integration of machine learning (ML) and big data analysis offers powerful tools to accelerate the design and development of novel this compound analogs. biointerfaceresearch.comfrontiersin.org By training ML models on existing datasets of antimicrobial peptides, it is possible to predict the antimicrobial activity, toxicity, and other properties of new peptide sequences with a high degree of accuracy. frontiersin.orgnih.gov

ML algorithms, such as random forests and support vector machines, can identify key features in the peptide sequence that are crucial for its activity. frontiersin.org This information can then be used to guide the de novo design of this compound analogs with enhanced therapeutic potential. Generative models can even propose entirely new peptide sequences with desired properties. nih.gov

Furthermore, ML can be applied to predict potential biological targets of this compound beyond the cell membrane. researchgate.net By analyzing large biological datasets, these models can generate hypotheses about protein-peptide interactions, which can then be experimentally validated. This computational approach can significantly reduce the time and resources required for target identification. researchgate.netplos.org

Exploring Broader Therapeutic Potentials Based on Mechanistic Understanding

A deeper understanding of this compound's mechanism of action will undoubtedly unveil broader therapeutic applications. scielo.br For instance, if this compound is found to have potent immunomodulatory effects, it could be developed as a treatment for inflammatory or autoimmune diseases. nih.gov Its ability to interact with and permeabilize membranes could also be harnessed for drug delivery applications, where it could be used to carry other therapeutic agents into cells. nih.gov

The potential applications of this compound and its analogs could extend to:

Anti-cancer therapy: Some antimicrobial peptides have shown selective toxicity towards cancer cells.

Antiviral agents: The membrane-disrupting properties of this compound might be effective against enveloped viruses.

Anti-biofilm agents: Ocellatin-PT3 has already demonstrated the ability to prevent the proliferation of mature biofilms. nih.govresearchgate.net

The key to unlocking these potentials lies in detailed biophysical and mechanistic studies to elucidate how this compound interacts with different types of cells and biological molecules. scielo.br

Overcoming Research Challenges in Peptide-Based Therapeutics

Despite their promise, peptide-based therapeutics, including this compound, face several challenges that need to be addressed for successful clinical translation. frontiersin.orgresearchgate.net These include:

Proteolytic Instability: As discussed, peptides are susceptible to degradation by proteases, leading to a short half-life in the body. tandfonline.comfrontiersin.org

Poor Oral Bioavailability: Peptides are generally not well-absorbed when taken orally, often requiring administration via injection. frontiersin.org

Potential for Immunogenicity: Although less common for smaller peptides, there is a risk that the body may mount an immune response against the peptide therapeutic.

Cost of Manufacturing: The chemical synthesis of large quantities of pure peptide can be expensive. drugdiscoverytrends.com

Addressing these challenges will require a multidisciplinary approach, combining expertise in peptide chemistry, formulation science, and pharmacology. Continued innovation in areas such as peptide modification, delivery systems, and manufacturing processes will be crucial for realizing the full therapeutic potential of this compound and other peptide-based drugs. tandfonline.comdrugdiscoverytrends.com

Q & A

Basic Research Questions

Q. What are the primary structural and functional characteristics of Ocellatin-4, and how are these properties experimentally validated?

  • Methodology : Use techniques like nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry for molecular weight confirmation. Functional assays (e.g., antimicrobial activity tests against Gram-negative/positive bacteria) validate bioactivity. Compare results with existing literature to confirm consistency or identify discrepancies .
  • Data Analysis : Quantify minimum inhibitory concentrations (MICs) and correlate structural motifs (e.g., amphipathic helices) with activity. Tabulate results against known analogs (e.g., Ocellatin-1, -3) to establish uniqueness .

Q. How is this compound synthesized and purified in laboratory settings?

  • Methodology : Solid-phase peptide synthesis (SPPS) is standard for production. Purification involves reverse-phase high-performance liquid chromatography (RP-HPLC). Validate purity (>95%) via analytical HPLC and characterize using circular dichroism (CD) to confirm secondary structure .
  • Experimental Design : Include controls such as scrambled-sequence peptides to rule out nonspecific effects. Document reaction yields and optimize protocols for reproducibility .

Q. What in vitro models are appropriate for evaluating this compound’s cytotoxicity and therapeutic potential?

  • Methodology : Use mammalian cell lines (e.g., HEK293, HeLa) for cytotoxicity assays (MTT/XTT). Compare with erythrocyte hemolysis assays to assess selectivity for microbial vs. host cells. Dose-response curves and IC50 calculations are critical for therapeutic index determination .

Advanced Research Questions

Q. How do variations in this compound’s amino acid sequence impact its mechanism of action and resistance profiles?

  • Methodology : Employ site-directed mutagenesis to modify specific residues (e.g., cationic or hydrophobic regions). Test mutants in membrane permeability assays (e.g., SYTOX Green uptake) and monitor bacterial resistance development over serial passages .
  • Data Contradiction Analysis : If conflicting results arise (e.g., enhanced activity but reduced stability), use molecular dynamics simulations to model peptide-membrane interactions and identify compensatory structural features .

Q. What experimental strategies resolve discrepancies in reported mechanisms of this compound’s antimicrobial activity (e.g., pore formation vs. intracellular targeting)?

  • Methodology : Combine fluorescence microscopy (to visualize membrane disruption) with proteomic profiling of treated bacteria to detect intracellular targets. Use knockout bacterial strains to isolate pathways affected .
  • Statistical Validation : Apply multivariate analysis to distinguish dominant mechanisms under varying conditions (e.g., pH, ion concentration) .

Q. How can in vivo models be optimized to evaluate this compound’s efficacy and pharmacokinetics while minimizing ethical concerns?

  • Methodology : Use invertebrate models (e.g., Galleria mellonella larvae) for preliminary toxicity/efficacy testing. Transition to murine infection models with subcutaneous or intraperitoneal delivery. Monitor plasma stability via LC-MS/MS and adjust dosing regimens to improve half-life .
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies, including sample size justification and humane endpoints. Use non-invasive imaging (e.g., bioluminescence) to reduce animal numbers .

Q. What computational approaches predict this compound’s interactions with host proteins or microbial membranes?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to identify binding sites on bacterial membranes or host receptors. Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements .
  • Data Integration : Cross-reference computational data with experimental results (e.g., NMR-derived structures) to refine predictive algorithms .

Methodological Considerations

  • Reproducibility : Document all synthesis and assay conditions in detail (e.g., buffer composition, temperature), adhering to journal guidelines for supplemental data .
  • Statistical Rigor : Use tools like GraphPad Prism for ANOVA/t-tests, ensuring error bars represent SD/SEM and p-values are adjusted for multiple comparisons .
  • Literature Gaps : Systematically review existing studies using PRISMA frameworks to identify understudied areas (e.g., this compound’s immunomodulatory effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.